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Compound of Interest

2-[(Cyclopentylmethyl)
Compound Name:
(methyl)amino]acetohydrazide

CAS No.: 1410412-71-3

Cat. No.: B1468966

Get Quote

Executive Summary

This technical guide provides a comprehensive analysis of N-substituted glycine hydrazides, a
scaffold critical to peptidomimetic drug design, metal chelation therapy, and CFTR (Cystic
Fibrosis Transmembrane Conductance Regulator) modulation. Unlike standard amino acids,
these compounds possess a dual-nitrogen basicity profile and unique hydrolytic stability. This
document details their structural synthesis, acid-base speciation, lipophilic modulation, and
coordination chemistry, serving as a self-validating resource for experimentalists.

Structural Architecture & Synthesis

N-substituted glycine hydrazides are defined by a glycine backbone where the carboxylic acid
is modified to a hydrazide (

) and the

-amine bears a substituent (

).
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» N-Alkyl Derivatives (Peptoid Hydrazides): The
-amine remains basic (
~7.5-8.5). These are often used to improve cell permeability.
» N-Aryl Derivatives: The nitrogen lone pair is delocalized into an aromatic ring, significantly

lowering basicity (e.g., GlyH-101).

Synthetic Workflows

Two primary routes exist: Solution-phase hydrazinolysis of esters and Solid-phase
submonomer synthesis.

Diagram 1: Synthetic Pathways
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Caption: Comparison of solution-phase ester hydrazinolysis and solid-phase submonomer
protocols.

Validated Synthesis Protocol (Solution Phase)

Objective: Synthesis of N-benzyl glycine hydrazide. Causality: Ethanol is selected as the
solvent because hydrazine hydrate is miscible, but the product hydrazide often crystallizes out
upon cooling, driving the equilibrium forward.

« Esterification: Dissolve N-benzyl glycine ethyl ester (10 mmol) in absolute ethanol (20 mL).

e Hydrazinolysis: Add hydrazine hydrate (80%, 30 mmol, 3 equiv) dropwise.
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o Note: Excess hydrazine prevents the formation of dimeric hydrazides (

)-
o Reflux: Heat at 78°C for 4—6 hours. Monitor via TLC (Mobile phase: CHCI
:MeOH 9:1). The hydrazide is more polar (lower
) than the ester.

« |solation: Evaporate solvent to 50% volume. Cool to 4°C overnight. Filter the white
precipitate.

 Purification: Recrystallize from Ethanol/Water (9:1).
« Validation:

o Melting Point: Sharp range (e.g., 165°C).

o IR: Appearance of doublet

stretch (3300-3200 cm

) and amide I/1l bands.

Core Physicochemical Parameters[2][3][4]
Acid-Base Speciation ()

Understanding the ionization state is critical for predicting solubility and membrane
permeability. N-substituted glycine hydrazides exhibit three potential ionization sites.
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Group

Chemical Structure

Approx.[1][2][3][4]
[5161[71[81[°] Role in Speciation

Hydrazide (Terminal
N)

Protonates only at low
3.0-35 pH. Weakly basic due

to adjacent carbonyl.

-Amine (Secondary)

Main physiological

base. Lower

7.6—8.2 than glycine (9.6) due
to electron-
withdrawing
hydrazide.

Hydrazide (Amide N)

Acidic proton.
>12.5 Deprotonates only in

strong base.

Diagram 2: pH-Dependent Speciation
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Cationic Form (pH < 3)
(+NH3-CH2-CONH-NH3+)

pKal ~3.2
(Hydrazide deprotonation)

Monocationic Form (pH 4-7)
(+NH3-CH2-CONH-NH2)

pKa2 ~7.8
(Alpha-amine deprotonation)

Neutral Form (pH 8-10)
(NH-CH2-CONH-NH2)

pKa3 >12
(Amide deprotonation)

Anionic Form (pH > 12)
(NH-CH2-CON(-)-NH2)

Click to download full resolution via product page

Caption: Stepwise deprotonation sequence. The molecule is cationic at physiological pH (7.4).

Lipophilicity (LogP)

The hydrazide group is highly hydrophilic (contributing approx. -1.5 to LogP). To achieve oral

bioavailability or cell permeability, the N-substituent (

) must compensate.

GlyH-101 (Active CFTR Inhibitor):

= 2-Naphthalenyl.[10][11] The bulky aromatic group shifts LogP to ~2.5, enabling pore

occlusion.
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 Aliphatic Chains: Increasing chain length from Methyl (

) to Octyl (
) linearly increases LogP.

o Rule of Thumb: Each methylene (
) adds ~0.5 to LogP.
Reactivity & Stability Profile
Hydrolytic Stability

Hydrazides are significantly more stable to hydrolysis than their corresponding esters or
amides at physiological pH.

» Acidic Conditions (pH < 2): Slow hydrolysis to glycine derivative + hydrazine.
e Neutral/Basic Conditions: Highly stable.
o Self-Validation Test: Incubate compound in

phosphate buffer (pH 7.4) at 37°C for 24h. Monitor
-NMR. No change in the methylene singlet (

~3.5 ppm) confirms stability.

Schiff Base Formation (Hydrazones)

The most critical reactivity feature is the condensation with aldehydes to form hydrazones.
» Reaction:
 Kinetics: Acid-catalyzed (optimal pH 4-5).

o Application: This is the mechanism for "Dynamic Combinatorial Chemistry" where hydrazides
capture aldehydes to form libraries of inhibitors (e.g., GlyH-101 analogues).
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Metal Chelation

N-substituted glycine hydrazides act as tridentate or bidentate ligands, forming stable
complexes with transition metals (

).
Diagram 3: Chelation Modes
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Caption: Coordination shifts from bidentate to tridentate enolate forms as pH increases.

Experimental Protocols
Potentiometric Determination of

Scope: Accurate determination of the

-amine
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Preparation: Dissolve 0.1 mmol of hydrazide in 50 mL degassed
KCI (ionic strength control).

Acidification: Add standard HCI to lower pH to ~2.5.

Titration: Titrate with carbonate-free

NaOH using a calibrated glass electrode.

Data Analysis: Plot pH vs. Volume NaOH. The first inflection point corresponds to the
neutralization of excess HCI. The second buffer region (pH 7-9) corresponds to the

-amine deprotonation. Use the Henderson-Hasselbalch equation at the half-equivalence
point.

Metal Complex Stability Assay
Scope: Verifying chelation capability for metallodrug development.
e Mix: Combine 1 mM hydrazide and 0.5 mM

in water.

Observation: Solution turns deep blue/purple (characteristic of Cu-N coordination).
UV-Vis: Scan 400-800 nm. A shift in

compared to free

(approx 800 nm -> 600-650 nm) confirms "Inner Sphere" complexation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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